Methyl 2-methylphenyl disulfide
Description
Key physicochemical properties include:
- Molecular weight: ~156.27 g/mol (inferred from structurally similar Methyl phenyl disulfide, C₇H₈S₂, in ).
- Applications: Primarily used as a flavoring agent in food products, with a safety profile deemed acceptable by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
- Safety: Estimated dietary exposure (SPET) is 0.2 µg/day, and toxicological studies indicate rapid metabolic reduction to 2-methylthiophenol, ensuring a high margin of safety .
Properties
CAS No. |
35379-09-0 |
|---|---|
Molecular Formula |
C8H10S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-methyl-2-(methyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10S2/c1-7-5-3-4-6-8(7)10-9-2/h3-6H,1-2H3 |
InChI Key |
FFCTVZYBWOPLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SSC |
density |
1.130-1.136 (20°) |
physical_description |
Clear colourless to pale yellow liquid; Strong sulphureous aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylphenyl disulfide can be synthesized through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C . Another method includes the oxidation of thiols, which are typically prepared from their corresponding alkyl halides .
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as the one-pot synthesis from alkyl halides using sodium thiosulfate in DMSO . This method is favored for its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylphenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiolates can cleave the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Methyl 2-methylphenyl disulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the flavor and fragrance industry due to its strong sulfurous aroma.
Mechanism of Action
The mechanism of action of methyl 2-methylphenyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between thiols and disulfides. This redox activity is crucial in various biological processes, including protein folding and cellular signaling . The compound can also act as a nucleophile or electrophile in substitution reactions, further contributing to its versatility in chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-methylphenyl disulfide with structurally related disulfides and sulfides, focusing on molecular properties, applications, and safety:
Key Comparative Insights :
Structural Effects on Applications :
- Aromatic vs. Alkyl Substituents : this compound and Methyl phenyl disulfide (both aromatic disulfides) are favored in flavoring due to their stability and low volatility compared to aliphatic disulfides like Methyl disulfide .
- Electron-Withdrawing Groups : Difluoromethylphenyl sulfide (C₇H₆F₂S) exhibits enhanced oxidative reactivity, enabling its conversion to sulfoxides for specialized synthesis .
Safety and Metabolism: this compound’s safety is attributed to its rapid reduction to 2-methylthiophenol, a metabolite with established low toxicity . In contrast, aliphatic disulfides (e.g., Methyl disulfide) require stringent handling due to volatility and irritancy . Benzyl methyl disulfide’s larger molecular weight (170.30 vs. 156.27) may slow metabolic breakdown, though data gaps exist .
Regulatory Status :
- This compound is explicitly approved by JECFA for food use, whereas Modafinil sulfone is restricted to pharmaceutical quality control .
Research Findings and Data Trends
- Thermodynamic Stability : Aromatic disulfides (e.g., Methyl 2-methylphenyl) exhibit higher thermal stability than aliphatic analogs, as evidenced by their higher boiling points and lower vapor pressures .
- Synthetic Utility : Difluoromethylphenyl derivatives demonstrate the role of fluorine in tuning electronic properties for targeted drug synthesis .
- Toxicity Correlation : Smaller, volatile disulfides (e.g., Methyl disulfide) show higher acute toxicity due to respiratory exposure risks, whereas bulkier aromatic derivatives are safer for ingestion .
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